(2-Fluoro-5-nitrophenyl)methanol

概述

描述

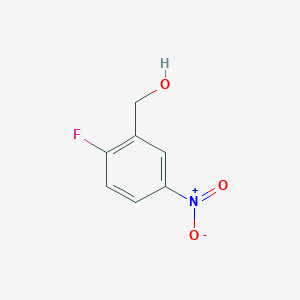

(2-Fluoro-5-nitrophenyl)methanol (CAS: 63878-73-9) is a nitroaromatic compound featuring a fluorine atom at the 2-position and a nitro group at the 5-position of the benzene ring, with a hydroxymethyl (-CH2OH) substituent at the benzylic position. This compound is commercially available and serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. Its electron-withdrawing nitro and fluorine groups confer unique reactivity patterns, enabling selective reductions, nucleophilic substitutions, and participation in cyclization reactions .

准备方法

Synthetic Routes and Reaction Conditions

(2-Fluoro-5-nitrophenyl)methanol can be synthesized through the reduction of 2-fluoro-5-nitrobenzaldehyde. The reaction typically involves the use of sodium borohydride (NaBH4) as the reducing agent in a methanol solvent. The reaction is carried out at 0°C and then allowed to warm to room temperature. After completion, the reaction mixture is acidified, and the product is extracted and purified .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring safety protocols, and implementing efficient purification techniques to obtain the compound in large quantities.

化学反应分析

Types of Reactions

(2-Fluoro-5-nitrophenyl)methanol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 2-Fluoro-5-aminophenylmethanol.

Oxidation: 2-Fluoro-5-nitrobenzoic acid.

Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

科学研究应用

Chemistry and Material Science

(2-Fluoro-5-nitrophenyl)methanol serves as a crucial building block in organic synthesis. Its unique functional groups allow for:

- Synthesis of Complex Molecules : It is employed in the development of pharmaceuticals and agrochemicals by acting as an intermediate in multi-step synthesis processes.

- Material Development : The compound can be used in the creation of specialty polymers and materials due to its reactivity and stability under various conditions .

Biological Applications

The compound has shown potential in biological research, particularly in:

- Enzyme Inhibition Studies : Investigations into how this compound interacts with specific enzymes can reveal insights into metabolic pathways and enzyme mechanisms.

- Antimicrobial Research : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .

Pharmaceutical Development

In drug discovery, this compound is explored for:

- Lead Compound Identification : Its structure allows it to serve as a lead compound for modifications aimed at enhancing biological activity and reducing toxicity.

- Targeting Specific Biological Pathways : Research is ongoing to understand how modifications of this compound can influence its interaction with biological targets, potentially leading to new therapeutic agents .

Case Studies

作用机制

The mechanism of action of (2-Fluoro-5-nitrophenyl)methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(2-Chloro-3-fluoro-5-nitrophenyl)methanol (CAS: Not provided)

- Structure : Chlorine replaces hydrogen at the 2-position, and an additional fluorine is present at the 3-position.

- Formula: C₇H₅ClFNO₃.

- Key Differences :

- The chlorine atom enhances electrophilic substitution reactivity compared to hydrogen.

- Increased steric bulk and polarity due to Cl.

- Hazards : Classified with GHS warnings H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), indicating higher toxicity than the target compound .

(4-Fluoro-5-methoxy-2-nitrophenyl)methanol (CAS: 1788662-54-3)

- Structure : Methoxy (-OCH₃) at the 5-position and fluorine at the 4-position.

- Formula: C₈H₈FNO₄.

- Key Differences: Methoxy is electron-donating, counteracting the electron-withdrawing effects of nitro and fluorine. Enhanced solubility in polar solvents due to the methoxy group. No explicit hazard data reported, suggesting lower acute toxicity .

(2-Amino-5-fluorophenyl)methanol (CID: 21925621)

- Structure: Amino (-NH₂) replaces nitro at the 5-position.

- Formula: C₇H₈FNO.

- Key Differences: Amino group is strongly electron-donating, increasing ring reactivity toward electrophiles. Susceptible to oxidation and diazotization reactions. Reduced stability under acidic conditions compared to nitro analogs .

Functional Group Modifications

Ethyl (E)-3-(2-Fluoro-5-nitrophenyl)prop-2-enoate

- Structure: Methanol group replaced by an ethyl acrylate moiety.

- Key Differences :

5-Amino-2-fluorobenzyl Alcohol

- Structure : Nitro group reduced to amine (-NH₂).

- Key Differences :

Physicochemical and Reactivity Comparison

生物活性

(2-Fluoro-5-nitrophenyl)methanol, a compound with the chemical formula C7H6FNO3, has garnered attention in recent years due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound features a nitro group and a fluorine substituent on the aromatic ring, which significantly influences its reactivity and biological interactions. The nitro group can undergo reduction to form reactive intermediates, while the fluorine atom can enhance binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : Recent studies indicate that derivatives of (2-nitrophenyl)methanol can inhibit PqsD, an enzyme involved in quorum sensing in Pseudomonas aeruginosa. This inhibition disrupts bacterial communication and biofilm formation, suggesting potential applications as anti-infectives .

- Antimicrobial Activity : Preliminary investigations suggest that compounds with similar structures exhibit antimicrobial properties. The unique functional groups allow interaction with various biomolecules, potentially influencing enzyme activity or cellular pathways.

Structure-Activity Relationship (SAR)

Research has established a SAR for (2-nitrophenyl)methanol derivatives. A comprehensive study evaluated various modifications to the nitrophenyl scaffold, leading to enhanced inhibitory activity against PqsD. The most promising derivatives exhibited a tight-binding mode of action and significant anti-biofilm effects .

Table 1: Structure-Activity Relationship of (2-Nitrophenyl)methanol Derivatives

| Compound | Modification | PqsD Inhibition IC50 (µM) | Biofilm Inhibition (%) |

|---|---|---|---|

| Compound A | No modification | 15 | 70 |

| Compound B | Methyl substitution | 8 | 85 |

| Compound C | Hydroxyl substitution | 5 | 90 |

Case Studies

-

Inhibition of PqsD in Pseudomonas aeruginosa :

A study demonstrated that derivatives of (2-nitrophenyl)methanol significantly inhibited the PqsD enzyme, leading to reduced production of signal molecules HHQ and PQS. This reduction was correlated with decreased biofilm formation, highlighting the compound's potential as an anti-infective agent . -

Anticancer Activity :

Investigations into the anticancer properties of this compound derivatives have shown that certain modifications enhance cytotoxicity against various cancer cell lines. For instance, compounds with additional alkyl substituents exhibited improved potency against breast cancer cells while maintaining low toxicity towards normal cells .

常见问题

Q. Basic: What synthetic routes are commonly used to prepare (2-Fluoro-5-nitrophenyl)methanol?

Methodological Answer:

A two-step synthesis starting from 2-fluoro-5-nitroaniline is widely employed. First, the aniline is reacted with acylating agents (e.g., 2-chlorobenzoyl chloride) to form intermediates like 2-chloro-N-(2-fluoro-5-nitrophenyl)benzamide. Subsequent displacement of the fluorine atom using nucleophiles (e.g., secondary amines) or reduction of nitro groups can yield the target alcohol. For example, nitro-to-amine reduction using stannous chloride in ethanol under anhydrous conditions has been reported for related compounds .

Key Considerations:

- Monitor reaction progress via TLC or LCMS.

- Use inert atmospheres (e.g., dry nitrogen) to prevent side reactions.

Q. Basic: What solvents are optimal for purification and characterization of this compound?

Methodological Answer:

Solubility data from analogous fluoronitrobenzene derivatives suggest:

| Solvent | Compatibility | Reference |

|---|---|---|

| Methanol | High | |

| Dichloromethane | Moderate | |

| Ethanol | Moderate | |

| Water | Low |

Methanol is preferred for recrystallization due to its polarity and volatility. Post-synthesis, washing steps often involve methanol/water mixtures to remove impurities .

Q. Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy: H and C NMR can identify aromatic protons (δ 8.2–8.3 ppm for nitro-substituted benzene) and the hydroxymethyl group (δ 4.5–5.0 ppm) .

- X-ray Crystallography: Co-crystallization with reference molecules (e.g., sulfonate salts) confirms absolute configuration and steric effects .

- Mass Spectrometry: Exact mass (233.962 g/mol) validates molecular composition .

Q. Advanced: How can displacement reactions at the fluorine position be optimized for diversifying substituents?

Methodological Answer:

Fluorine displacement requires careful selection of nucleophiles and reaction conditions:

- Nucleophiles: Secondary amines (e.g., piperazine) or alkoxides in polar aprotic solvents (DMF, DMSO) at 35–150°C .

- Catalysts: Palladium-based catalysts enhance cross-coupling reactions (e.g., Heck reactions for olefination) .

- Workflow:

Data Contradiction Note: Yields vary (54–73%) depending on steric hindrance and solvent purity .

Q. Advanced: What strategies improve yields in solid-phase synthesis involving this compound intermediates?

Methodological Answer:

- Resin Selection: Use p-nitrophenyl carbonate Wang resin for efficient coupling with amine intermediates .

- Reduction Conditions: Anhydrous stannous chloride in ethanol reduces nitro groups to amines without degrading the resin .

- Washing Protocols: Sequential washing with methanol, water, and dichloromethane removes unbound reagents .

Q. Advanced: How can contradictions in reported melting points or spectral data be resolved?

Methodological Answer:

Contradictions arise from impurities or polymorphic forms. Mitigation strategies include:

- Reproducibility: Replicate synthesis under anhydrous conditions (e.g., diethylene glycol monomethyl ether at 150°C) .

- Analytical Cross-Validation: Combine DSC (melting point analysis) with XRD to identify polymorphs .

- Reference Standards: Compare with commercial fluoronitrobenzene derivatives (e.g., 3-Fluoro-4-nitrophenol, mp 93–95°C) .

Q. Application: How is this compound used in heterocyclic scaffold synthesis?

Methodological Answer:

The compound serves as a precursor for imidazo[1,2-a]pyridines and other heterocycles:

- Step 1: React with bromoethanone derivatives to form ketone intermediates.

- Step 2: Condense with aminopyridines under basic conditions (NaHCO) in ethanol at 80°C .

- Yield Optimization: Cooling the reaction mixture to 0–5°C precipitates the product .

Q. Safety: What precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, masks, and goggles are mandatory due to potential skin/eye irritation .

- Waste Disposal: Segregate toxic byproducts (e.g., stannous chloride residues) and consult certified waste management services .

- Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile intermediates .

属性

IUPAC Name |

(2-fluoro-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIOUOYJVOSTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403284 | |

| Record name | (2-fluoro-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63878-73-9 | |

| Record name | 2-Fluoro-5-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63878-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-fluoro-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-fluoro-5-nitrophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。